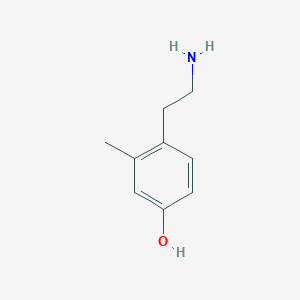![molecular formula C19H15N3O3 B13897040 3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one CAS No. 4896-87-1](/img/structure/B13897040.png)
3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one is an organic compound that belongs to the class of oxadiazoles and quinolines Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom, while quinolines are aromatic nitrogen compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the synthesis may start with the preparation of 4-methoxybenzohydrazide, which is then reacted with a suitable nitrile to form the oxadiazole ring. The resulting intermediate is further reacted with 6-methylquinolin-2(1H)-one under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
科学研究应用
3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Pharmaceuticals: The compound is investigated for its potential as a drug candidate for various diseases.
作用机制
The mechanism of action of 3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the quinoline moiety can intercalate with DNA or interact with proteins .
相似化合物的比较
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- 5-Methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole (Omeprazole)
Uniqueness
3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one is unique due to the combination of the oxadiazole and quinoline moieties, which confer distinct electronic and steric properties.
属性
CAS 编号 |
4896-87-1 |
|---|---|
分子式 |
C19H15N3O3 |
分子量 |
333.3 g/mol |
IUPAC 名称 |
3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C19H15N3O3/c1-11-3-8-16-13(9-11)10-15(18(23)20-16)17-21-19(25-22-17)12-4-6-14(24-2)7-5-12/h3-10H,1-2H3,(H,20,23) |
InChI 键 |
QWLFJCFRMSDACV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[Amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid](/img/structure/B13896971.png)

![ethyl N-[2-amino-4-[(3-methoxyphenyl)methoxy]phenyl]carbamate](/img/structure/B13896981.png)




![[5-Methylsulfonyloxy-4-(phenylmethoxycarbonylamino)pentyl] methanesulfonate](/img/structure/B13897016.png)
![4,5-Dimethyl-2-[2-(methylsulfanyl)ethyl]-1,3-dithiolane](/img/structure/B13897021.png)
![sodium;5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]benzo[g][1,5]benzodiazepin-1-ide-2,4-dione](/img/structure/B13897028.png)



